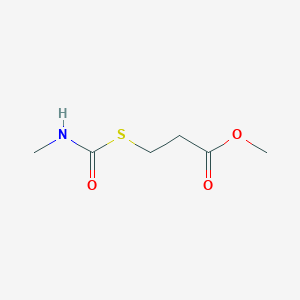
Methyl 3-(methylcarbamoylsulfanyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(methylcarbamoylsulfanyl)propanoate is an organic compound with a unique structure that includes a carbamoyl group and a sulfanyl group attached to a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(methylcarbamoylsulfanyl)propanoate can be synthesized through a multi-step process involving the reaction of methyl 3-mercaptopropanoate with methyl isocyanate. The reaction typically occurs under controlled conditions, such as in the presence of a base like triethylamine, to facilitate the formation of the carbamoyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(methylcarbamoylsulfanyl)propanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various esters or amides, depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(methylcarbamoylsulfanyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(methylcarbamoylsulfanyl)propanoate involves interactions with specific molecular targets. The carbamoyl group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(methylthio)propanoate
- Methyl 3-(methylsulfanyl)propanoate
- Methyl 3-(methylamino)propanoate
Uniqueness
Methyl 3-(methylcarbamoylsulfanyl)propanoate is unique due to the presence of both a carbamoyl group and a sulfanyl group. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to similar compounds.
Biological Activity
Methyl 3-(methylcarbamoylsulfanyl)propanoate is a compound of interest due to its potential biological activities and applications in various fields, including pharmacology and biochemistry. Understanding its biological activity can provide insights into its therapeutic potential and mechanisms of action.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Registry Number : 13532-18-8
- Molecular Formula : C6H13NO2S
- Molecular Weight : 161.24 g/mol
- SMILES Notation : COC(=O)CC(NC(=O)C)S
| Property | Value |
|---|---|
| Molecular Weight | 161.24 g/mol |
| LogP | 0.73 |
| Polar Surface Area | 26.3 Ų |
| Solubility | 1.10 g/L |
Research indicates that this compound exhibits various biological activities, primarily attributed to its structural components, which include a methyl carbamate and a sulfanyl group. These features may contribute to its interaction with biological targets such as enzymes and receptors.
Antimicrobial Activity
Studies have shown that compounds similar to this compound possess antimicrobial properties. For instance, derivatives of carbamate compounds have been noted for their effectiveness against certain bacterial strains, suggesting that this compound may also exhibit similar properties .
Case Studies and Research Findings
- Anticancer Potential : A study investigated the effects of methyl carbamate derivatives on cancer cell lines, revealing significant cytotoxicity against various tumor types. The mechanisms involved apoptosis induction and cell cycle arrest, indicating potential therapeutic applications in oncology .
- Neuroprotective Effects : Another case study focused on the neuroprotective properties of related compounds, demonstrating their ability to mitigate oxidative stress in neuronal cells. This suggests that this compound may have implications for treating neurodegenerative diseases .
- Enzyme Inhibition : Research has highlighted the inhibitory effects of similar compounds on specific enzymes involved in metabolic pathways, which could lead to therapeutic strategies for metabolic disorders .
Table 2: Summary of Biological Activities
Properties
CAS No. |
78614-25-2 |
|---|---|
Molecular Formula |
C6H11NO3S |
Molecular Weight |
177.22 g/mol |
IUPAC Name |
methyl 3-(methylcarbamoylsulfanyl)propanoate |
InChI |
InChI=1S/C6H11NO3S/c1-7-6(9)11-4-3-5(8)10-2/h3-4H2,1-2H3,(H,7,9) |
InChI Key |
MGDNXEHXEMVQPE-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)SCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















